![molecular formula C18H25ClFN3O B4583538 [1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B4583538.png)
[1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl](4-methylpiperazin-1-yl)methanone
Overview
Description
1-(2-Chloro-6-fluorobenzyl)piperidin-4-ylmethanone: is a complex organic compound with a molecular formula of C17H24ClFN3O This compound is characterized by the presence of a piperidine ring and a piperazine ring, both of which are substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving 2-chloro-6-fluorobenzyl chloride and piperidine.
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methylpiperazine with the previously formed piperidine intermediate.
Coupling Reaction: The final step involves coupling the piperidine and piperazine intermediates through a condensation reaction to form the target compound.
Industrial Production Methods
Industrial production of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ylmethanone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can be performed on the carbonyl group present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ylmethanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may influence neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-fluorobenzyl)piperazine: Shares a similar core structure but lacks the piperidin-4-yl and 4-methylpiperazin-1-yl groups.
2-(2-Chloro-6-fluorophenyl)-2-(piperazin-1-yl)acetonitrile: Contains a piperazine ring and a similar aromatic substitution pattern.
1-(2-Chloro-6-fluorobenzyl)-3-oxo-piperazin-2-yl acetic acid: Features a piperazine ring with additional functional groups.
Uniqueness: : The uniqueness of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ylmethanone lies in its dual piperidine and piperazine rings, which provide a versatile platform for chemical modifications. This structural complexity enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFN3O/c1-21-9-11-23(12-10-21)18(24)14-5-7-22(8-6-14)13-15-16(19)3-2-4-17(15)20/h2-4,14H,5-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMIRYSOGGKJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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